molecular formula C9H10BrClF3N B13897295 2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride CAS No. 2923845-58-1

2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride

Cat. No.: B13897295
CAS No.: 2923845-58-1
M. Wt: 304.53 g/mol
InChI Key: NJPXKZAQGZJAKS-UHFFFAOYSA-N
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Description

2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is a chemical compound known for its unique structure and properties. It features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine group. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)aniline to introduce the bromine atom at the desired position. This is followed by a reaction with ethylene oxide to form the ethanamine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl ethanamines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The ethanamine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)phenyl thiourea
  • 2-Bromo-6-(trifluoromethyl)pyridine
  • 2-Bromo-6-(trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

CAS No.

2923845-58-1

Molecular Formula

C9H10BrClF3N

Molecular Weight

304.53 g/mol

IUPAC Name

2-[2-bromo-6-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9BrF3N.ClH/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14;/h1-3H,4-5,14H2;1H

InChI Key

NJPXKZAQGZJAKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCN)C(F)(F)F.Cl

Origin of Product

United States

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